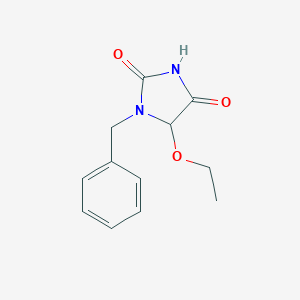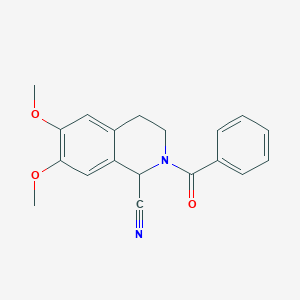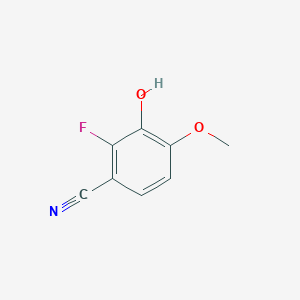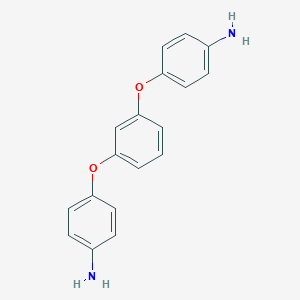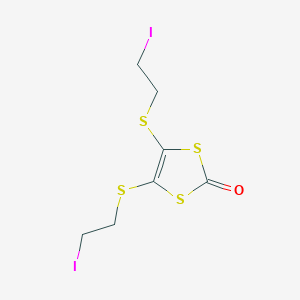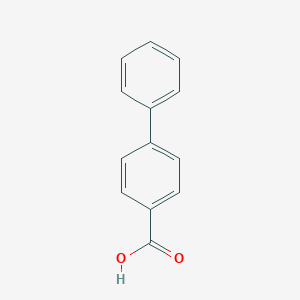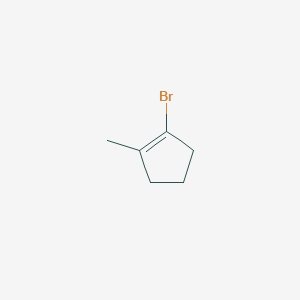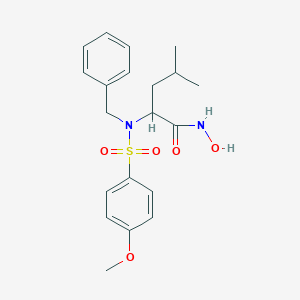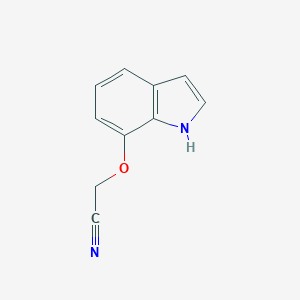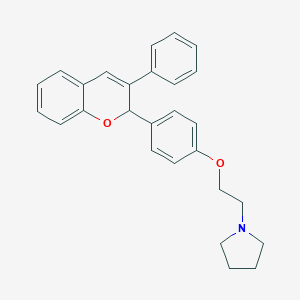
2-(4-(2-Pyrrolidinoethoxy)phenyl)-3-phenyl-2H-1-benzopyran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-(2-Pyrrolidinoethoxy)phenyl)-3-phenyl-2H-1-benzopyran is a chemical compound that belongs to the class of benzopyran derivatives. It has been studied extensively for its potential applications in scientific research.
Scientific Research Applications
2-(4-(2-Pyrrolidinoethoxy)phenyl)-3-phenyl-2H-1-benzopyran has been studied for its potential applications in various scientific research fields. It has been found to exhibit anti-inflammatory, antioxidant, and anticancer properties. It has also been studied for its potential use as a fluorescent probe for detecting nitric oxide in biological systems.
Mechanism Of Action
The mechanism of action of 2-(4-(2-Pyrrolidinoethoxy)phenyl)-3-phenyl-2H-1-benzopyran involves the inhibition of the NF-κB pathway, which is responsible for the regulation of inflammation and cell survival. It also acts as an antioxidant by scavenging free radicals and reducing oxidative stress. In addition, it has been found to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical And Physiological Effects
Studies have shown that 2-(4-(2-Pyrrolidinoethoxy)phenyl)-3-phenyl-2H-1-benzopyran can reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. It also has the ability to scavenge free radicals and reduce oxidative stress, which can lead to cell damage and aging. Additionally, it has been found to induce apoptosis in cancer cells, which can help to prevent the spread of cancer.
Advantages And Limitations For Lab Experiments
One advantage of using 2-(4-(2-Pyrrolidinoethoxy)phenyl)-3-phenyl-2H-1-benzopyran in lab experiments is its ability to inhibit the NF-κB pathway, which is involved in many different cellular processes. This makes it a potentially useful compound for studying the mechanisms of inflammation, cell survival, and apoptosis. However, one limitation is that it may not be suitable for use in vivo due to its low bioavailability and potential toxicity.
Future Directions
There are several potential future directions for research on 2-(4-(2-Pyrrolidinoethoxy)phenyl)-3-phenyl-2H-1-benzopyran. One direction is to investigate its potential use as a fluorescent probe for detecting nitric oxide in biological systems. Another direction is to study its effects on other cellular pathways and processes, such as autophagy and DNA repair. Additionally, further research could be done to improve its bioavailability and reduce its potential toxicity for use in vivo.
In conclusion, 2-(4-(2-Pyrrolidinoethoxy)phenyl)-3-phenyl-2H-1-benzopyran is a promising compound for scientific research due to its potential applications in various fields and its ability to inhibit the NF-κB pathway, scavenge free radicals, and induce apoptosis. Further research is needed to fully understand its mechanisms of action and potential uses.
Synthesis Methods
The synthesis of 2-(4-(2-Pyrrolidinoethoxy)phenyl)-3-phenyl-2H-1-benzopyran involves the reaction of 4-(2-pyrrolidinoethoxy)benzaldehyde with 2-hydroxyacetophenone in the presence of a base catalyst. The reaction proceeds through a Knoevenagel condensation followed by cyclization to form the benzopyran ring system. The final product is obtained after purification through column chromatography.
properties
CAS RN |
130378-74-4 |
|---|---|
Product Name |
2-(4-(2-Pyrrolidinoethoxy)phenyl)-3-phenyl-2H-1-benzopyran |
Molecular Formula |
C27H27NO2 |
Molecular Weight |
397.5 g/mol |
IUPAC Name |
1-[2-[4-(3-phenyl-2H-chromen-2-yl)phenoxy]ethyl]pyrrolidine |
InChI |
InChI=1S/C27H27NO2/c1-2-8-21(9-3-1)25-20-23-10-4-5-11-26(23)30-27(25)22-12-14-24(15-13-22)29-19-18-28-16-6-7-17-28/h1-5,8-15,20,27H,6-7,16-19H2 |
InChI Key |
KWBXGHFQOFIZKE-UHFFFAOYSA-N |
SMILES |
C1CCN(C1)CCOC2=CC=C(C=C2)C3C(=CC4=CC=CC=C4O3)C5=CC=CC=C5 |
Canonical SMILES |
C1CCN(C1)CCOC2=CC=C(C=C2)C3C(=CC4=CC=CC=C4O3)C5=CC=CC=C5 |
synonyms |
2-(4-(2-pyrrolidinoethoxy)phenyl)-3-phenyl-2H-1-benzopyran PEPPB |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



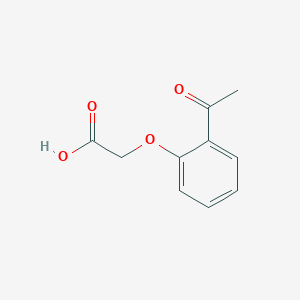
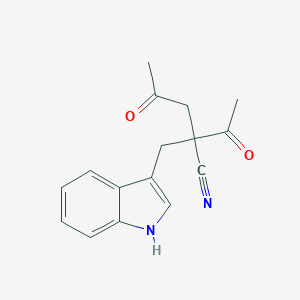
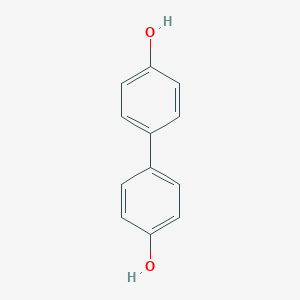
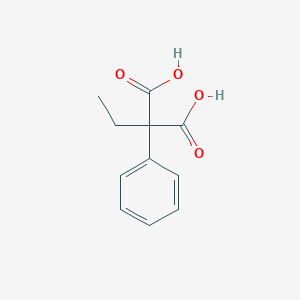
![3-methyl-3,4-dihydro-1H-pyrrolo[2,1-c][1,4]oxazin-1-one](/img/structure/B160634.png)
